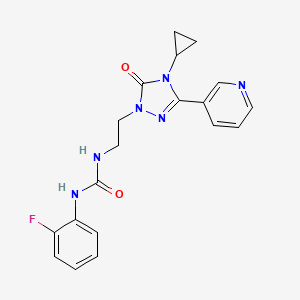

![molecular formula C10H11Cl2N3 B3007450 [2,3'-Bipyridin]-6'-amine dihydrochloride CAS No. 2378507-27-6](/img/structure/B3007450.png)

[2,3'-Bipyridin]-6'-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

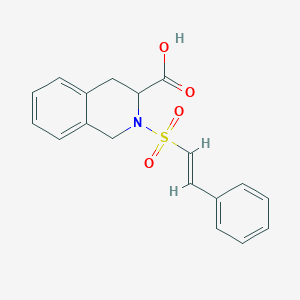

[2,3'-Bipyridin]-6'-amine dihydrochloride is a useful research compound. Its molecular formula is C10H11Cl2N3 and its molecular weight is 244.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Bipyridine Derivatives : A study by Tamargo et al. (2021) developed an environmentally friendly synthetic protocol for polyfunctionalized bipyridines, including 2,3'-Bipyridin-6'-amine derivatives, using a bio-renewable solvent, Cyrene™. These compounds have demonstrated potential in heavy-metal sensing, particularly for mercury(II), copper(II), and iron(III) ions (Tamargo et al., 2021).

Preparation of 2-Aminopyridines : Bolliger et al. (2011) highlighted the significance of 2-aminopyridines, which include 6-substituted 2-aminopyridines, in the synthesis of bioactive natural products and organic materials. Their research presented new methods for preparing these compounds, crucial for further chemical and biological applications (Bolliger et al., 2011).

Photolabile Protecting Groups for Amines : A study by Zayat et al. (2006) described the synthesis of ruthenium bis(bipyridine) complexes where the inorganic part acts as a photolabile protecting group. This is relevant for the controlled release of amines upon exposure to light, finding potential uses in biological applications (Zayat et al., 2006).

Tautomerism in Macrocyclic Compounds : Ogawa and Shiraishi (1980) synthesized a novel macrocyclic compound containing aza-bridged 2,2'-bipyridine moieties. They found that the tautomerism in these compounds is solvent-dependent, which can be essential for designing responsive materials and sensors (Ogawa & Shiraishi, 1980).

Metal Binding Properties : Ziessel and Lehn (1990) developed synthetic procedures for ligands bearing bipyridine groups attached to polyamines. These ligands form complexes with various metal ions and have interesting physical and chemical properties, useful in coordination chemistry and material science (Ziessel & Lehn, 1990).

Electrochemical Applications : Noffsinger and Danielson (1987) investigated the chemiluminescence of tris(2,2'-bipyridine)ruthenium(III) with aliphatic amines, which has implications in electrochemical sensors and analytical chemistry (Noffsinger & Danielson, 1987).

Mechanism of Action

Target of Action

The primary target of [2,3’-Bipyridin]-6’-amine dihydrochloride is the α7 nicotinic acetylcholine receptor (nAChR) . This receptor is predominantly found in the central nervous system (CNS) and plays a crucial role in transmitting signals in the brain . In addition to its agonistic action on α7 receptors, [2,3’-Bipyridin]-6’-amine dihydrochloride also acts as an antagonist at α3β4, α4β2, and other nicotinic receptors .

Mode of Action

[2,3’-Bipyridin]-6’-amine dihydrochloride interacts with its targets by binding to the α7 nAChR, acting as a partial agonist On the other hand, it blocks the α4β2 current, acting as an antagonist . This dual action allows it to modulate the activity of these receptors, influencing the transmission of signals in the brain.

Future Directions

Properties

IUPAC Name |

5-pyridin-2-ylpyridin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9;;/h1-7H,(H2,11,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBOVZWVAUVZKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B3007370.png)

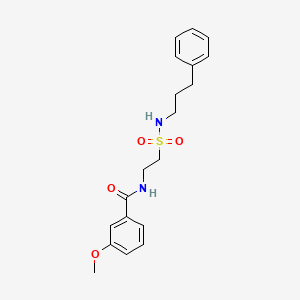

![methyl 4-{3-methoxy-4-[(4-methylphenyl)methoxy]phenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3007374.png)

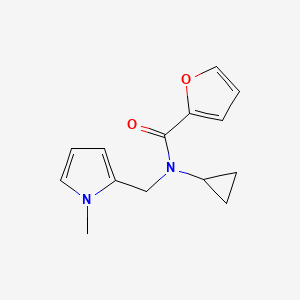

![1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-cyclopropyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3007379.png)

![4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]benzoic acid](/img/structure/B3007383.png)

![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B3007384.png)

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)

![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

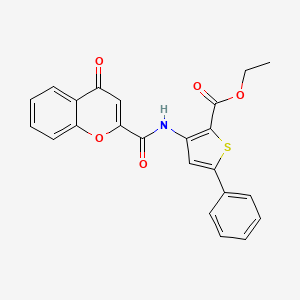

![[3-(2-Chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone](/img/structure/B3007390.png)